molecular formula C11H18ClN3O2 B13515415 methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride

methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride

Cat. No.: B13515415
M. Wt: 259.73 g/mol
InChI Key: ZJIXAQBZNLEAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride is a chemical compound that features a piperidine ring, a pyrazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.

    Esterification: The carboxylate ester group is introduced through an esterification reaction, typically using methanol and an acid catalyst.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazole rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(piperidin-4-yl)urea hydrochloride: Similar structure with a urea group instead of a carboxylate ester.

    Piperine: A naturally occurring piperidine derivative with antioxidant properties.

    Evodiamine: A piperidine alkaloid with anticancer activity.

Uniqueness

Methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride is unique due to its combination of a pyrazole ring and a piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.73 g/mol

IUPAC Name

methyl 2-methyl-5-piperidin-4-ylpyrazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H17N3O2.ClH/c1-14-10(11(15)16-2)7-9(13-14)8-3-5-12-6-4-8;/h7-8,12H,3-6H2,1-2H3;1H

InChI Key

ZJIXAQBZNLEAJI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CCNCC2)C(=O)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.